5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
CAS No.: 74684-34-7
Cat. No.: VC2800039
Molecular Formula: C52H46N4O8
Molecular Weight: 854.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74684-34-7 |
---|---|
Molecular Formula | C52H46N4O8 |
Molecular Weight | 854.9 g/mol |
IUPAC Name | 5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin |
Standard InChI | InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 |
Standard InChI Key | YNXRFPUCCCJMPX-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC |
Introduction
Chemical Properties and Structure
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a meso-substituted porphyrin characterized by four 3,5-dimethoxyphenyl groups attached at the meso positions of the porphyrin macrocycle. This molecular arrangement contributes to its unique photophysical and chemical properties. The compound is identified by the CAS number 74684-34-7 .
Fundamental Chemical Characteristics
The compound has a molecular formula of C52H46N4O8 and a molecular weight of 854.94 g/mol . Its structure includes a central porphyrin core with four peripheral 3,5-dimethoxyphenyl substituents. Each phenyl group contains two methoxy (OCH3) groups at the meta positions, resulting in a total of eight methoxy groups in the molecule. This arrangement significantly influences the compound's solubility, spectroscopic properties, and potential applications.
Table 1: Chemical Properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Property | Value |
---|---|
CAS Number | 74684-34-7 |
Molecular Formula | C52H46N4O8 |
Molecular Weight | 854.94 g/mol |
Storage Conditions | 2-8°C, protected from light, under nitrogen |
Solubility | Soluble in organic solvents (DMSO, etc.) |
Synthesis and Spectroscopic Characterization
The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin involves condensation reactions that require precise control of reaction conditions to achieve optimal yields and purity.
Synthesis Methodology
The compound is typically synthesized through condensation reactions involving pyrrole and 3,5-dimethoxybenzaldehyde under specific reaction conditions. This synthesis results in the formation of the porphyrin macrocycle with the desired substituents at the meso positions . The synthetic process requires careful control of reaction parameters to ensure high yield and purity of the final product.
Spectroscopic Properties
Spectroscopic characterization of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin reveals distinctive absorption features in the UV-visible spectrum. The compound exhibits a characteristic intense Soret band at 417 nm and four Q bands at 514, 547, 589, and 646 nm . These spectral features are consistent with the typical absorption pattern of meso-substituted porphyrins and provide essential information about the electronic structure of the molecule.
Table 2: Spectroscopic Data for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Spectral Feature | Wavelength (nm) |
---|---|
Soret Band | 417 |
Q Band 1 | 514 |
Q Band 2 | 547 |
Q Band 3 | 589 |
Q Band 4 | 646 |
Photochemical Properties and Singlet Oxygen Generation
One of the most significant aspects of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is its photochemical behavior, particularly its ability to generate singlet oxygen when activated by light of appropriate wavelengths.
Singlet Oxygen Generation
The compound demonstrates remarkable efficiency in generating singlet oxygen, a reactive oxygen species with valuable applications in photodynamic processes. Research has shown that the singlet oxygen yield (φΔ) for this porphyrin is higher than many comparable compounds reported in the literature . This elevated yield is attributed to the electronic effects of the dimethoxyphenyl substituents, which influence the photophysical properties of the porphyrin macrocycle.
Implications for Photodynamic Applications
The enhanced singlet oxygen generation capability of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin makes it particularly suitable for applications requiring photosensitized oxidation reactions. Singlet oxygen is known for its effectiveness in eliminating cancer cells and treating age-related eye diseases such as macular degeneration . The high singlet oxygen yield of this compound suggests significant potential for its use in photodynamic therapy and related applications.
Applications in Biomedical Research and Therapy
The unique properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin have led to its exploration in various biomedical applications, with photodynamic therapy being the most prominent area of interest.
Photodynamic Therapy for Cancer Treatment
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin has shown considerable promise as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. When activated by light of specific wavelengths, the compound generates reactive oxygen species, particularly singlet oxygen, which can induce cytotoxicity in target cancer cells . This mechanism allows for selective destruction of malignant tissues while minimizing damage to surrounding healthy cells, making it a potentially valuable tool in cancer therapy.
Treatment of Age-Related Eye Diseases
The compound's ability to generate singlet oxygen also makes it relevant for the treatment of age-related eye diseases, including macular degeneration . These conditions involve pathological changes in the retina that can be targeted through photodynamic approaches. The specific photochemical properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin may provide advantages in such applications compared to other photosensitizers.
Biological Imaging Applications
The fluorescent properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin make it suitable for use as a fluorescent marker in biological imaging applications . Its distinctive spectroscopic signature allows researchers to track cellular processes with high precision, contributing to advancements in understanding biological systems at the cellular and molecular levels.
Applications in Energy and Materials Science
Beyond biomedical applications, 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin has significant potential in energy conversion and materials science fields.
Solar Energy Conversion
The compound serves as a key component in dye-sensitized solar cells, where its light absorption characteristics contribute to improved energy absorption and conversion efficiency . Its specific electronic structure allows it to capture photons efficiently and transfer the resulting excited state energy into electrical energy within photovoltaic systems. This application aligns with global efforts to develop more efficient and sustainable solar energy technologies.
Catalytic Applications
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can function as a catalyst in various organic reactions, potentially streamlining chemical processes in pharmaceutical and fine chemical industries . The compound's macrocyclic structure and electronic properties enable it to facilitate specific reaction pathways, potentially leading to improved yields, selectivity, or efficiency in chemical transformations.
Advanced Materials Development
The incorporation of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin into advanced materials has been explored for applications in electronics and sensor development . The compound's electronic properties can enhance the performance of these materials, contributing to advancements in fields ranging from electronic devices to chemical sensing technologies.
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